molecular formula C11H13N3O2S B5800766 N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea

N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea

Cat. No. B5800766
M. Wt: 251.31 g/mol
InChI Key: XMCDSLCUMONHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea, also known as MPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTU is a thiourea derivative that has been studied for its biological and chemical properties, including its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage. N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been found to exhibit anti-microbial properties, which can help fight against bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea for lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes in cells. Additionally, N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been found to exhibit low toxicity, which makes it a safer option for lab experiments. However, one of the limitations of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea. One area of research is in the development of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea-based drug delivery systems for cancer treatment. Another area of research is in the creation of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea-based sensors for detecting various chemicals and pollutants. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea and its potential applications in various fields of scientific research.

Synthesis Methods

N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea can be synthesized by the reaction of 2-methyl-2-propen-1-ol with thiourea and 3-nitrobenzoyl chloride. The reaction occurs in the presence of a base and an organic solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea.

Scientific Research Applications

N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of cancer. N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has also been studied for its potential use in drug delivery systems due to its ability to target cancer cells specifically.
N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has also been studied for its potential applications in the field of materials science. It has been found to exhibit self-assembly properties, which can be used to create nanostructures for various applications. N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has also been studied for its potential use in the creation of sensors for detecting various chemicals and pollutants.

properties

IUPAC Name

1-(2-methylprop-2-enyl)-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8(2)7-12-11(17)13-9-4-3-5-10(6-9)14(15)16/h3-6H,1,7H2,2H3,(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDSLCUMONHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylprop-2-enyl)-3-(3-nitrophenyl)thiourea

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